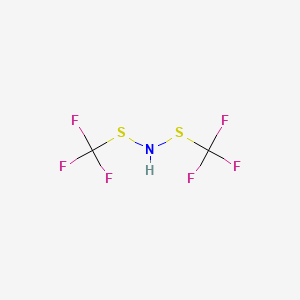

Bis(trifluoromethylthio)amine

Description

Properties

CAS No. |

763-24-6 |

|---|---|

Molecular Formula |

C2HF6NS2 |

Molecular Weight |

217.16 g/mol |

IUPAC Name |

trifluoro-(trifluoromethylsulfanylamino)sulfanylmethane |

InChI |

InChI=1S/C2HF6NS2/c3-1(4,5)10-9-11-2(6,7)8/h9H |

InChI Key |

SLEBZMQTJQKMOU-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)SNSC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares Bis(trifluoromethylthio)amine with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

(a) 3,5-Bis(trifluoromethyl)benzenamine (CAS RN: N/A; Molecular Formula: C₈H₅F₆N)

- Structure : Features two -CF₃ groups at the 3 and 5 positions of an aromatic amine.

- Key Differences : Unlike this compound, this compound lacks sulfur atoms and has -CF₃ groups directly attached to a benzene ring. The aromaticity and planar structure influence its electronic properties, making it less polar than sulfur-containing analogs.

(b) 3-(Trifluoromethyl)benzenamine (CAS RN: 98-16-8; Molecular Formula: C₇H₆F₃N)

- Thermodynamic Data :

- Comparison: The single -CF₃ group on the benzene ring results in lower molecular symmetry and reduced thermal stability compared to this compound.

(c) 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine (CAS RN: 256427-77-7; Molecular Formula: C₁₁H₈F₃NS)

- Structure : Combines a thiophene ring with a -CF₃ group and an aromatic amine.

- Key Differences : The thiophene ring introduces conjugation and sulfur-mediated electronic effects, which may enhance redox activity compared to this compound.

Physicochemical Properties

Q & A

Q. How to validate the bioactivity of this compound derivatives against conflicting literature reports?

- Methodological Answer :

- Dose-Response Curves : Test IC₅₀ values in triplicate across 3–5 cell lines (e.g., HEK293, HeLa).

- Counter-Screens : Rule out false positives via orthogonal assays (e.g., fluorescence-based vs. luminescence).

- Meta-Analysis : Compare results with PubChem BioAssay data (AID 743255) to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.